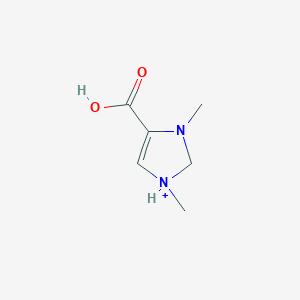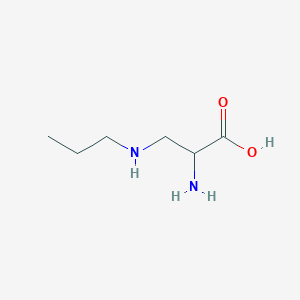
2-Amino-3-(propylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(propylamino)propanoic acid is an amino acid derivative with a unique structure that includes both an amino group and a propylamino group attached to the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(propylamino)propanoic acid can be achieved through several methods. One common approach involves the reductive amination of alpha-keto acids. For example, the reaction of 2-oxo-3-(propylamino)propanoic acid with ammonia or an amine under reducing conditions can yield the desired amino acid . Another method involves the amidomalonate synthesis, where the alpha-carbon of a malonic ester is alkylated with a propylamine derivative, followed by hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalytic hydrogenation and continuous flow reactors can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(propylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted amino acids .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(propylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(propylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(methylamino)propanoic acid
- 2-Amino-3-(ethylamino)propanoic acid
- 2-Amino-3-(butylamino)propanoic acid
Uniqueness
2-Amino-3-(propylamino)propanoic acid is unique due to its specific propylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C6H14N2O2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-amino-3-(propylamino)propanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-2-3-8-4-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10) |
InChI-Schlüssel |
LDQFZMWUTZUGFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)
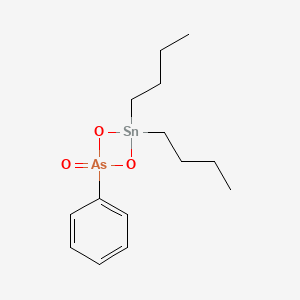
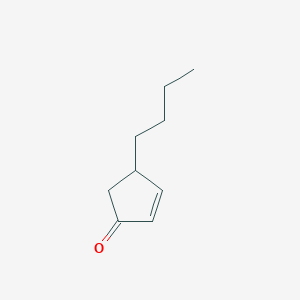
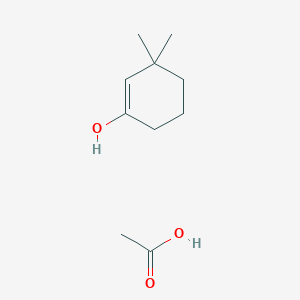
![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
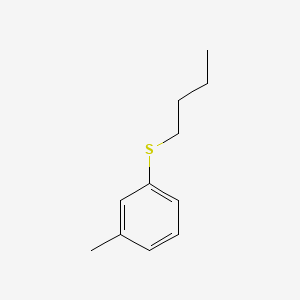

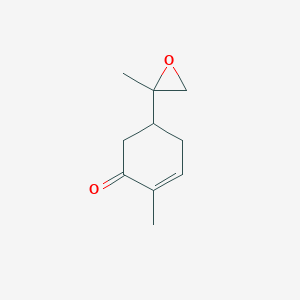
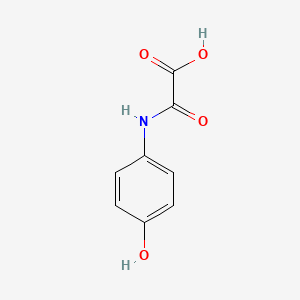

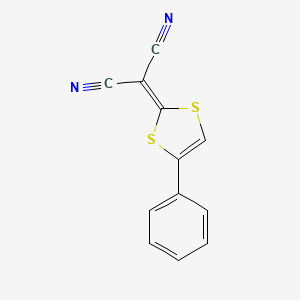
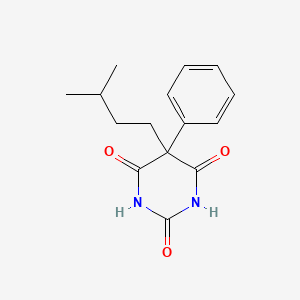
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
